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Compound of Interest

Compound Name: 2-Isopropyl-5-methylbenzaldehyde

Cat. No.: B13946230

Get Quote

Executive Summary
2-Isopropyl-5-methylbenzaldehyde (CAS: 33731-13-4) is a structural isomer of the well-

characterized terpene Cuminaldehyde (4-isopropylbenzaldehyde). While Cuminaldehyde is a

major constituent of Cumin (Cuminum cyminum) essential oil, the 2-isopropyl-5-methyl isomer

is primarily encountered as a synthetic intermediate or minor byproduct in the formylation of p-

cymene.

Due to its specific substitution pattern—mimicking the carbon skeleton of Thymol (2-isopropyl-

5-methylphenol)—this compound presents a unique pharmacological pharmacophore. It

bridges the lipophilicity of p-cymene with the electrophilic reactivity of an aromatic aldehyde.

Key Technical Insight: Unlike its phenolic counterpart (Thymol), which acts primarily through

membrane disruption and radical scavenging (H-atom donation), 2-Isopropyl-5-
methylbenzaldehyde is predicted to act via Schiff base formation with protein amines and

nucleophilic attack on cellular thiols. This guide outlines its chemical profile, predicted

Structure-Activity Relationships (SAR), and the standardized protocols required to validate its

biological activity.
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Chemical Profile & Structural Context[1][2][3]
Understanding the precise geometry of this molecule is critical for predicting its receptor

binding and steric hindrance.

Property Specification

IUPAC Name 2-Isopropyl-5-methylbenzaldehyde

Common Synonyms
Thymyl aldehyde (ambiguous); p-Cymene-2-

carboxaldehyde

CAS Number 33731-13-4

Molecular Formula C₁₁H₁₄O

Molecular Weight 162.23 g/mol

Structural Class Monoterpenoid Aldehyde

Key Functional Group
Formyl group (-CHO) at C1; Isopropyl at C2

(Ortho effect)

LogP (Predicted) ~3.1 (High Lipophilicity)

Structural Comparison (SAR Context)
vs. Cuminaldehyde: The isopropyl group is ortho to the aldehyde in 2-Isopropyl-5-
methylbenzaldehyde, creating significant steric hindrance around the carbonyl carbon. This

likely reduces its reaction rate with bulkier nucleophiles compared to Cuminaldehyde (where

the isopropyl is para).

vs. Thymol: Lacks the phenolic -OH. It cannot act as a hydrogen bond donor, significantly

altering its solubility and antioxidant mechanism (electron acceptance vs. H-donation).

Predicted Biological Activity (SAR Analysis)
Given the scarcity of direct clinical data for this specific isomer, the following profile is derived

from validated Structure-Activity Relationships (SAR) of the p-cymene scaffold.
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Antimicrobial Potential (High Probability)
Mechanism: The aldehyde group is a "soft" electrophile. It targets the amine groups of lysine

residues and the thiol groups of cysteine in bacterial enzymes.

Specificity: The high lipophilicity (LogP ~3.1) facilitates penetration through the peptidoglycan

layer of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative

bacteria (E. coli).

Steric Modulation: The ortho-isopropyl group may slow down metabolic detoxification by

aldehyde dehydrogenases, potentially increasing its half-life inside the bacterial cell

compared to Cuminaldehyde.

Anticancer / Cytotoxic Activity[4][5]
Target: Microtubule polymerization and mitochondrial membrane potential.

Pathway: Similar to cinnamaldehyde derivatives, the compound is expected to induce

Reactive Oxygen Species (ROS) generation within cancer cells, leading to caspase-

dependent apoptosis.

Selectivity: Aldehydes often show lower selectivity indices (SI) than phenols; cytotoxicity

against healthy fibroblasts (e.g., NIH/3T3) must be monitored.

Anti-Inflammatory Activity[4][5][6][7][8][9]
Pathway: Inhibition of the NF-κB signaling pathway.[1][2] The compound likely prevents the

translocation of p65/p50 dimers to the nucleus by covalently modifying IκB kinase (IKK) via

Michael addition (if unsaturated) or Schiff base formation.

Mechanisms of Action (Visualized)
The following diagram illustrates the dual-action mechanism: Membrane Interaction (driven by

lipophilicity) and Enzyme Inhibition (driven by the aldehyde reactivity).
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Caption: Dual-mechanism pathway showing membrane disruption via lipophilicity and

enzymatic inhibition via carbonyl reactivity.

Experimental Protocols for Validation
To empirically establish the profile of 2-Isopropyl-5-methylbenzaldehyde, the following

standardized workflows are required. These protocols are designed to be self-validating with

positive controls.

Protocol: Minimum Inhibitory Concentration (MIC)
Determination
Objective: Quantify antibacterial potency against S. aureus (ATCC 25923) and E. coli (ATCC

25922).

Preparation:

Dissolve 2-Isopropyl-5-methylbenzaldehyde in 5% DMSO (dimethyl sulfoxide) to create

a stock solution of 10 mg/mL.

Control: Use Thymol and Cuminaldehyde as structural benchmarks; Ciprofloxacin as a

positive antibiotic control.

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

Microdilution:
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Use a 96-well plate. Dispense 100 µL MHB.

Perform serial 2-fold dilutions of the compound (Range: 1000 µg/mL to 1.95 µg/mL).

Add 100 µL of diluted bacterial inoculum to each well.

Incubation: 37°C for 24 hours.

Readout: Add 20 µL of Resazurin (0.015%) dye. Incubate for 2 hours.

Blue -> Pink = Growth (Not inhibited).

Blue -> Blue = No Growth (MIC).

Validation: DMSO control well must show growth; Sterile control must remain blue.

Protocol: Cytotoxicity Screening (MTT Assay)
Objective: Determine the Selectivity Index (SI) using HDF (Human Dermal Fibroblasts).

Seeding: Seed HDF cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Treat cells with compound concentrations (0–500 µM) for 48h.

Assay:

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

Remove media. Solubilize formazan crystals with 100 µL DMSO.

Analysis: Measure absorbance at 570 nm.

Calculation:

is the concentration reducing absorbance by 50%.

SI Calculation:
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. An SI > 10 indicates a promising therapeutic window.

Workflow Diagram: Evaluation Pipeline
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Caption: Step-by-step validation workflow from purity check to advanced mechanistic studies.

Safety & Toxicology Profile
While specific LD50 data for CAS 33731-13-4 is limited, data from the isomeric Cuminaldehyde

(CAS 122-03-2) provides a relevant baseline for risk assessment.

Acute Oral Toxicity (Rat): Estimated LD50 ~1390 mg/kg (based on Cuminaldehyde).[3]
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Skin Sensitization: Aldehydes are known sensitizers. The compound is classified as a

Category 2 Skin Irritant and Category 2 Eye Irritant.[4]

Metabolism: Likely oxidized to the corresponding benzoic acid derivative (2-isopropyl-5-

methylbenzoic acid) in the liver, then conjugated with glycine for excretion. This rapid

oxidation pathway typically reduces systemic toxicity.
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Relevance: Validates the Schiff base mechanism for isopropyl-benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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